5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
CAS No.: 312501-80-7
Cat. No.: VC21429048
Molecular Formula: C14H16BrN3S
Molecular Weight: 338.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312501-80-7 |
|---|---|
| Molecular Formula | C14H16BrN3S |
| Molecular Weight | 338.27g/mol |
| IUPAC Name | 3-(2-bromophenyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H16BrN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19) |
| Standard InChI Key | PABXUZQWJPPXDT-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3Br |
| Canonical SMILES | C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3Br |
Introduction
Chemical Structure and Properties
Structural Features
The molecular architecture of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol includes several notable features that influence its chemical behavior. The 1,2,4-triazole ring serves as the central core, providing a nitrogen-rich heterocyclic system capable of engaging in various interactions, including hydrogen bonding and coordination with metal ions. The 2-bromophenyl group contributes to the compound's lipophilicity and introduces a halogen atom that can participate in halogen bonding interactions. The cyclohexyl substituent at the N-4 position enhances the molecule's three-dimensional structure and hydrophobicity, while the thiol group at the 3-position represents a reactive site for further chemical modifications.
Physical and Chemical Properties
The physical and chemical properties of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol are summarized in Table 1 below.
The thiol group (-SH) in this compound is particularly reactive and can participate in numerous chemical transformations, including alkylation reactions, oxidation to disulfides, and coordination with metal ions. This reactivity is demonstrated by the existence of derivatives such as 2-{[5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, where the thiol group has been functionalized with an acetic acid moiety.
Synthesis Methods
Alternative Synthetic Pathways
An alternative approach for synthesizing this compound might involve:
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Formation of thiosemicarbazides by reacting 2-bromobenzoic acid hydrazide with cyclohexyl isothiocyanate
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Cyclization of the resulting thiosemicarbazide under alkaline conditions to obtain the desired triazole derivative
This approach is supported by the synthesis methods described for similar 1,2,4-triazole derivatives, where thiosemicarbazides were cyclized to form 5-mercapto-1,2,4-triazoles . The formation of 5-mercapto-1,2,4-triazoles from thiosemicarbazides can be confirmed by spectroscopic methods, including the characteristic signal for the -SH proton in 1H NMR spectra .
Derivatives and Related Compounds
S-Alkylated Derivatives
The reactive thiol group in 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol makes it a versatile precursor for the synthesis of various S-alkylated derivatives. One such derivative is 2-{[5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, which contains an additional acetic acid moiety attached to the sulfur atom. This modification introduces a carboxylic acid functional group, potentially enhancing water solubility and providing additional sites for interaction with biological targets.
Comparison with Other Triazole Derivatives
Table 2 presents a comparative analysis of 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol with structurally related compounds:
These structural variations can significantly impact physicochemical properties, biological activities, and potential applications of the compounds. For instance, the position of the bromine atom (ortho vs. para) on the phenyl ring can influence the electronic distribution and reactivity of the molecule, while the nature of the N-4 substituent (cyclohexyl vs. amino) affects lipophilicity and hydrogen bonding capabilities.
Current Research and Future Directions
Recent Developments
Recent research in the field of 1,2,4-triazole derivatives has focused on:
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Exploration of dual inhibitory activities against multiple biological targets
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Development of triazole-based compounds with improved pharmacokinetic properties
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Investigation of specific mechanisms underlying their biological activities
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Application of computational methods to predict and optimize their properties
For instance, studies on related 1,2,4-triazole derivatives have revealed potential dual inhibitory activity against PI3K and tankyrase pathways, which are implicated in cancer progression . Such findings highlight the therapeutic potential of these compounds and provide direction for future research on 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol.
Future Research Opportunities
Several promising research avenues for 5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol include:
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Comprehensive evaluation of its antimicrobial spectrum and mechanisms
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Detailed assessment of its cytotoxic activity against various cancer cell lines
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Structure-activity relationship studies through the synthesis and evaluation of analogues
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Investigation of potential applications in materials science, such as metal-organic frameworks
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Exploration of its coordination chemistry with various metal ions
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Development of improved synthetic methods for more efficient preparation
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